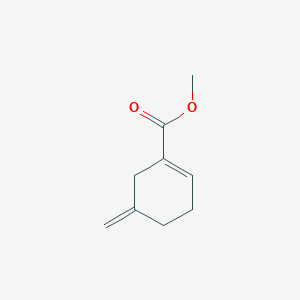
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane is a chemical compound known for its unique structure and properties. It contains multiple chlorine atoms and a pentasulfane group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves several steps. One common method includes the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur compounds under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the correct formation of the pentasulfane group .
Chemical Reactions Analysis
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the pentasulfane group into smaller sulfur-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves its interaction with molecular targets through its chlorine and sulfur groups. These interactions can disrupt biological pathways or facilitate chemical reactions, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane include other sulfur-containing cyclobutyl compounds. its unique combination of chlorine atoms and a pentasulfane group sets it apart, providing distinct chemical properties and reactivity. Examples of similar compounds include trisulfide derivatives and other chlorinated cyclobutyl compounds .
Properties
CAS No. |
872880-26-7 |
|---|---|
Molecular Formula |
C16H24Cl6S5 |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfanyl]cyclobutane |
InChI |
InChI=1S/C16H24Cl6S5/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-27-26-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3 |
InChI Key |
IEACBAXGNWIGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(SSSSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)

![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)


![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)
![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
